Lead(II) tetrafluoroborate

Beschreibung

Eigenschaften

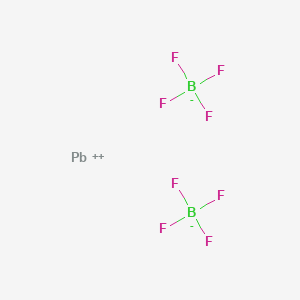

IUPAC Name |

lead(2+);ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Pb/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGXAENNKXXYNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Pb(BF4)2, B2F8Pb | |

| Record name | LEAD FLUOBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065651 | |

| Record name | Lead fluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead fluoborate is an odorless colorless liquid. An aqueous solution. Sinks and mixes with water. (USCG, 1999), Crystalline powder; [HSDB] | |

| Record name | LEAD FLUOBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead fluoroborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2517 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water | |

| Record name | LEAD FLUOROBORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.75 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | LEAD FLUOBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13814-96-5 | |

| Record name | LEAD FLUOBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borate(1-), tetrafluoro-, lead(2+) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead fluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead bis(tetrafluoroborate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAX1E0VJ84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEAD FLUOROBORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Lead(II) tetrafluoroborate synthesis from lead oxide and tetrafluoroboric acid

An In-Depth Technical Guide to the Laboratory-Scale Synthesis of Lead(II) Tetrafluoroborate

Executive Summary: This guide provides a comprehensive, technically-grounded protocol for the synthesis of Lead(II) tetrafluoroborate, Pb(BF₄)₂, through the reaction of lead(II) oxide (PbO) with tetrafluoroboric acid (HBF₄). The document is structured to provide researchers, chemists, and materials scientists with a deep understanding of the underlying chemical principles, critical safety considerations, a detailed step-by-step experimental procedure, and methods for product characterization. By emphasizing the causality behind procedural choices, this guide ensures a reproducible and safe synthesis process for this important compound, which finds significant application in electroplating and catalysis.

Introduction and Strategic Importance

Lead(II) tetrafluoroborate, also known as lead fluoborate, is an inorganic compound valued for its high water solubility and utility as a source of lead ions in various industrial and research settings.[1] Its primary application is in the field of electrochemistry, specifically as an electrolyte in lead-plating baths, where speed and high-quality deposition are required.[2][3] It is also used in the manufacturing of specialized sound insulators and for plating solder alloys of lead and tin.[2] Beyond electroplating, it serves as a curing agent for epoxy resins and as a catalyst in the synthesis of polyesters and other organic molecules.[2][3]

The synthesis route from lead(II) oxide and tetrafluoroboric acid is a straightforward and common laboratory and industrial method.[2] It represents a classic acid-base reaction, where the basic metallic oxide is neutralized by a strong acid to yield the corresponding salt and water. A thorough understanding of the reaction stoichiometry, reagent handling, and safety protocols is paramount for the successful and safe execution of this synthesis.

Underlying Chemical Principles

Reaction Mechanism and Stoichiometry

The formation of lead(II) tetrafluoroborate from lead(II) oxide is an acid-base neutralization reaction. Lead(II) oxide (PbO) acts as a basic anhydride, which reacts with the strong, corrosive tetrafluoroboric acid (HBF₄) to produce a soluble lead salt and water.

The balanced chemical equation is:

PbO (s) + 2HBF₄ (aq) → Pb(BF₄)₂ (aq) + H₂O (l)

This stoichiometry dictates that two molar equivalents of tetrafluoroboric acid are required to completely react with one molar equivalent of lead(II) oxide. Adherence to this ratio is crucial to prevent unreacted starting materials in the final product, which would necessitate more complex purification steps.

Reagent Properties and Considerations

The successful synthesis depends on a clear understanding of the properties of the starting materials. Commercially, tetrafluoroboric acid is typically supplied as a ~48-50% aqueous solution, a factor that must be accounted for in stoichiometric calculations.[4][5]

| Property | Lead(II) Oxide (Massicot) | Tetrafluoroboric Acid (~50% aq. soln.) |

| Formula | PbO | HBF₄ |

| Molar Mass | 223.20 g/mol | 87.81 g/mol |

| Appearance | Yellow to reddish-yellow powder | Colorless to light-yellow liquid[4] |

| Key Hazards | Acutely toxic if swallowed or inhaled; Suspected of damaging fertility or the unborn child; Causes damage to organs through prolonged exposure. | Causes severe skin burns and eye damage; Corrosive to metals; Toxic if swallowed.[5][6] |

| CAS Number | 1317-36-8 | 16872-11-0 |

Critical Health and Safety Mandates

The synthesis of lead(II) tetrafluoroborate involves highly hazardous materials that demand strict adherence to safety protocols. The primary risks are associated with the severe corrosivity of tetrafluoroboric acid and the high systemic toxicity of all lead compounds.

-

Hazard Analysis :

-

Lead(II) Oxide and Lead(II) Tetrafluoroborate : All soluble lead compounds are potent systemic toxins. Chronic exposure can lead to severe damage to the nervous system, kidneys, and reproductive system.[2][7] Ingestion and inhalation are the primary routes of exposure.

-

Tetrafluoroboric Acid : A highly corrosive strong acid that can cause immediate and severe chemical burns to the skin and eyes.[4][5] Inhalation of its pungent vapors can cause serious irritation to the respiratory tract.[6] Upon heating or decomposition, it can release highly toxic fumes of hydrogen fluoride.[2]

-

-

Engineering Controls :

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Tightly sealed chemical splash goggles in combination with a full-face shield are mandatory.[5][6]

-

Hand Protection : Acid-resistant gloves (e.g., neoprene or nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.[8]

-

Body Protection : A chemically resistant lab coat or apron should be worn over personal clothing.[5]

-

-

Waste Disposal :

-

All waste materials, including unreacted reagents, filter paper, and contaminated glassware, are considered hazardous waste due to the presence of lead.[2] This waste must be collected in designated, sealed containers and disposed of according to institutional and governmental regulations. Do not discharge into the environment.[7]

-

Detailed Experimental Protocol

This protocol details the synthesis of an aqueous solution of lead(II) tetrafluoroborate. The product is most commonly used in its aqueous form and is stable in solution.[2]

Materials and Equipment

-

Chemicals :

-

Lead(II) oxide (PbO), Reagent Grade, ≥99%

-

Tetrafluoroboric acid (HBF₄), ~48-50% w/w aqueous solution

-

Deionized water

-

-

Equipment :

-

250 mL borosilicate glass beaker

-

Magnetic stirrer and stir bar

-

Electronic balance (± 0.01 g)

-

Graduated cylinders

-

Glass funnel

-

Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum tubing)

-

Whatman grade 1 filter paper (or equivalent)

-

Glass storage bottle

-

Step-by-Step Synthesis Procedure

-

Reagent Calculation : Calculate the required mass of PbO and volume of HBF₄ solution. For a target of ~50 g of Pb(BF₄)₂, one would start with:

-

PbO : (50 g Pb(BF₄)₂ / 381.81 g/mol ) * 223.20 g/mol = ~29.2 g PbO

-

HBF₄ : A 2:1 molar ratio is needed. (0.131 mol PbO * 2) = 0.262 mol HBF₄. Using a 50% solution (density ≈ 1.38 g/mL), the required volume is calculated accordingly. It is often prudent to use a slight excess of the lead oxide to ensure all the corrosive acid is consumed.

-

-

Acid Dilution : In a 250 mL beaker inside a chemical fume hood, measure the calculated volume of the ~50% HBF₄ solution. Add an equal volume of deionized water to dilute the acid and help moderate the reaction temperature. Place a magnetic stir bar in the beaker and begin stirring at a moderate speed.

-

Controlled Addition of Lead(II) Oxide : This is the most critical step. Slowly and portion-wise, add the pre-weighed lead(II) oxide powder to the vortex of the stirring acid solution.

-

Causality : The reaction is exothermic. Adding the basic oxide slowly allows for the dissipation of heat, preventing the solution from boiling and splashing corrosive acid.

-

-

Reaction Progression : Continue stirring the mixture. The yellow PbO powder will gradually dissolve as it reacts to form the colorless, soluble Pb(BF₄)₂. The reaction may take 30-60 minutes to go to completion at room temperature. If a small amount of solid remains, gentle heating (40-50°C) can be applied to facilitate the final reaction, but care must be taken to avoid boiling.

-

Purification by Filtration : Once the reaction is complete (i.e., no more yellow solid appears to be dissolving), turn off the stirrer and allow any unreacted solid or insoluble impurities to settle. Set up a vacuum filtration apparatus. Wet the filter paper with deionized water and apply the vacuum. Carefully decant and then pour the reaction mixture through the Büchner funnel to separate the clear solution from any residual solids.

-

Product Collection and Storage : The clear filtrate collected in the filter flask is the desired aqueous solution of lead(II) tetrafluoroborate. Transfer the solution to a clearly labeled, tightly sealed glass storage bottle. Store in a cool, well-ventilated area away from incompatible materials like bases and active metals.[2][3]

Product Characterization

Confirmation of the product's identity and concentration is essential for its use in further applications.

-

Visual Inspection : The final product should be a clear, colorless liquid, free of suspended solids.[3]

-

Concentration Determination : The concentration of lead in the solution can be accurately determined using analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).

-

Spectroscopic Analysis : Fourier-Transform Infrared (FT-IR) spectroscopy can be used on a dried aliquot of the sample. The spectrum should show a characteristic strong, broad absorption band around 1000-1100 cm⁻¹, which is indicative of the B-F stretching vibrations of the tetrafluoroborate anion (BF₄⁻).[9]

Synthesis Workflow Visualization

The following diagram illustrates the logical progression of the synthesis, highlighting key stages and decision points.

Caption: Logical workflow for the synthesis of Lead(II) Tetrafluoroborate.

Conclusion

The synthesis of lead(II) tetrafluoroborate from lead(II) oxide and tetrafluoroboric acid is an effective and direct method for producing this industrially significant chemical. The success of the procedure hinges on careful stoichiometric calculations, controlled reaction conditions to manage the exotherm, and an unwavering commitment to stringent safety protocols due to the corrosive and toxic nature of the reagents involved. The resulting aqueous solution is suitable for a variety of applications, most notably in the field of electroplating.

References

-

American Elements. Lead(II) Tetrafluoroborate. [Link]

-

PubChem. Lead fluoroborate | Pb(BF4)2. National Center for Biotechnology Information. [Link]

-

New Jersey Department of Health. FLUOBORIC ACID HAZARD SUMMARY. (1999-04). [Link]

-

PubChem. Tetrafluoroboric acid | HBF4. National Center for Biotechnology Information. [Link]

-

ACS Sustainable Chemistry & Engineering. Design of Low-Reactivity Halogen-Free Protic Ionic Liquids with Mechanically Robust Interfaces to Achieve Ultralow Wear. (2026-01-20). [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Lead fluoroborate | Pb(BF4)2 | CID 12598180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lead(II) tetrafluoroborate | 13814-96-5 [chemicalbook.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. medline.com [medline.com]

- 6. nj.gov [nj.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of Lead(II) Tetrafluoroborate from Lead Carbonate and Tetrafluoroboric Acid

This whitepaper provides a comprehensive, field-proven guide for the synthesis of Lead(II) tetrafluoroborate, a compound of significant interest in various industrial and research applications. This document is intended for an audience of researchers, scientists, and professionals in drug development who require a detailed understanding of the synthesis, from underlying chemical principles to practical execution and safety protocols. We will delve into the reaction mechanism, provide a self-validating experimental protocol, and outline essential safety and handling procedures, grounding all claims in authoritative sources.

Introduction: The Utility of Lead(II) Tetrafluoroborate

Lead(II) tetrafluoroborate, Pb(BF₄)₂, is a water-soluble source of lead(II) ions, a property that makes it highly valuable in applications where oxygen sensitivity is a concern, such as metal production and specialized electroplating.[1] Its applications are diverse, ranging from its use as a curing agent for epoxy resins to a catalyst in the production of linear polyesters.[2][3] The synthesis route from lead carbonate (PbCO₃) and tetrafluoroboric acid (HBF₄) is a common and effective method, relying on a straightforward acid-base reaction. This guide elucidates this process with the scientific rigor required for reproducible and safe laboratory-scale production.

Reaction Mechanism and Stoichiometric Considerations

The synthesis of Lead(II) tetrafluoroborate from lead carbonate is fundamentally an acid-base neutralization reaction. Tetrafluoroboric acid, a strong acid, reacts with the insoluble lead carbonate, a weak base. The divalent lead ion (Pb²⁺) has a strong affinity for oxygen-containing inorganic ions like carbonate.[2]

The balanced chemical equation for this reaction is:

PbCO₃(s) + 2HBF₄(aq) → Pb(BF₄)₂(aq) + H₂O(l) + CO₂(g)

Causality of the Reaction:

-

Protonation of Carbonate: The protons (H⁺) from the two equivalents of tetrafluoroboric acid protonate the carbonate ion (CO₃²⁻) to form carbonic acid (H₂CO₃).

-

Decomposition of Carbonic Acid: Carbonic acid is unstable in aqueous solution and rapidly decomposes into water (H₂O) and carbon dioxide (CO₂), which evolves as a gas. This effervescence is the primary visual indicator of reaction progress.

-

Salt Formation: The lead(II) cation (Pb²⁺) and the two tetrafluoroborate anions (BF₄⁻) remain in solution, forming the soluble salt, Lead(II) tetrafluoroborate.

Adherence to the 1:2 molar ratio of lead carbonate to tetrafluoroboric acid is critical.[4][5] Using an excess of lead carbonate will result in unreacted solid remaining in the final solution, requiring filtration. Conversely, an excess of tetrafluoroboric acid will lead to a highly acidic and potentially corrosive final product that may require neutralization or purification, complicating the workflow.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The cessation of gas evolution provides a clear endpoint, ensuring the reaction has gone to completion.

Reagents, Materials, and Equipment

| Item | Specification | Purpose |

| Reagents | ||

| Lead(II) Carbonate (PbCO₃) | ACS Reagent Grade, ≥99% | Lead source |

| Tetrafluoroboric Acid (HBF₄) | ~50% w/w aqueous solution | Acid reactant |

| Deionized Water | Type II or higher | Rinsing and dilution |

| Equipment | ||

| Glass Beaker | Appropriate volume for reaction scale | Reaction vessel |

| Magnetic Stirrer & Stir Bar | To ensure homogenous mixing | |

| Fume Hood | Certified and operational | Critical for safety |

| Graduated Cylinders | For measuring liquid volumes | |

| Analytical Balance | For accurate mass measurement | |

| Filtration Apparatus | (e.g., Büchner funnel, filter paper, vacuum flask) | For removal of any unreacted solids |

| pH Indicator strips or pH meter | To check the final solution's acidity |

Step-by-Step Synthesis Procedure

Warning: This procedure involves highly toxic lead compounds and corrosive acid. Strict adherence to all safety precautions outlined in Section 5 is mandatory.

-

Preparation: Don all required Personal Protective Equipment (PPE) and perform the entire procedure within a certified chemical fume hood.

-

Acid Measurement: Measure a calculated volume of ~50% tetrafluoroboric acid solution and place it into a glass beaker equipped with a magnetic stir bar. Begin stirring at a moderate speed.

-

Stoichiometric Calculation: Based on the amount of HBF₄ used, calculate the stoichiometric mass of Lead(II) Carbonate required using the 1:2 molar ratio. (Molar Mass of PbCO₃ ≈ 267.21 g/mol ; HBF₄ ≈ 87.81 g/mol ).

-

Slow Addition of Lead Carbonate: Weigh the calculated amount of PbCO₃ powder. Add the powder to the stirring acid solution in very small increments .

-

Expert Insight: The slow, portion-wise addition is crucial to control the rate of carbon dioxide evolution. Adding the carbonate too quickly will cause vigorous foaming and potential overflow of the reaction vessel, leading to loss of product and a hazardous spill.

-

-

Reaction Monitoring: Continue stirring the mixture. The reaction is complete when the addition of a small amount of PbCO₃ no longer produces effervescence. This indicates that all the tetrafluoroboric acid has been consumed.

-

Digestion: Allow the solution to stir for an additional 30-60 minutes after the final addition to ensure the reaction has gone to completion.

-

Filtration (If Necessary): If a slight excess of PbCO₃ was used or if the starting material contained insoluble impurities, filter the solution to obtain a clear, colorless liquid. The product, Lead(II) tetrafluoroborate, is highly soluble in water and will be in the filtrate.[2]

-

Final Product: The resulting filtrate is an aqueous solution of Lead(II) tetrafluoroborate. Commercially, this product is often supplied as a 50% solution in water.[6][7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Lead(II) Tetrafluoroborate.

Product Characterization and Quality Control

To validate the synthesis and determine the concentration of the resulting solution, several analytical techniques can be employed.

-

Atomic Absorption Spectroscopy (AAS) or ICP-AES: These are standard, highly accurate methods for quantifying the concentration of lead ions in the final aqueous solution.[8][9]

-

Fourier-Transform Infrared Spectroscopy (FT-IR): The product can be analyzed to confirm the presence of the tetrafluoroborate anion (BF₄⁻), which exhibits characteristic strong absorption bands.[10]

-

Gravimetric Analysis: An older but effective method involves precipitating the lead as an insoluble salt (e.g., lead sulfate, PbSO₄) to determine the lead content by mass.

Critical Safety and Handling Protocols

The paramount importance of safety cannot be overstated when handling the materials involved in this synthesis. Lead compounds are potent reproductive toxins and neurotoxins, while tetrafluoroboric acid is severely corrosive.

Hazard Identification

| Substance | CAS No. | Key Hazards |

| Lead(II) Carbonate | 598-63-0 | Harmful if swallowed or inhaled. Suspected of causing cancer. May damage fertility or the unborn child. May cause damage to organs through prolonged exposure.[2] |

| Tetrafluoroboric Acid (~50%) | 16872-11-0 | Causes severe skin burns and eye damage. Corrosive to metals and respiratory tract.[11][12] |

| Lead(II) Tetrafluoroborate | 13814-96-5 | Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. May damage fertility or the unborn child. May cause damage to organs (CNS, reproductive organs) through prolonged exposure. Very toxic to aquatic life with long-lasting effects.[6][7][13] |

Engineering Controls and Personal Protective Equipment (PPE)

-

Fume Hood: All handling, weighing, and reaction steps must be conducted inside a properly functioning chemical fume hood to prevent inhalation of powders, mists, or vapors.[6][13]

-

Eye Protection: Tightly fitting safety goggles in combination with a face shield are mandatory.[6]

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after.[6]

-

Body Protection: Wear a chemical-resistant lab coat or apron. A complete suit protecting against chemicals may be required depending on the scale of the synthesis.[6]

Waste Disposal

All waste generated, including unreacted lead carbonate, filter paper, contaminated gloves, and the final product, is classified as hazardous waste.[2] It must be collected in sealed, clearly labeled containers and disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[6][13] Do not discharge any material into drains or the environment.[13]

Conclusion

The synthesis of Lead(II) tetrafluoroborate from lead carbonate and tetrafluoroboric acid is a well-established and efficient process. Its success hinges on a clear understanding of the underlying acid-base chemistry, strict adherence to stoichiometric ratios, and an unwavering commitment to safety. By following the detailed protocol and safety measures outlined in this guide, researchers can reliably and safely produce this versatile compound for a multitude of applications. The self-validating nature of the reaction, indicated by the cessation of gas evolution, provides a robust and reliable endpoint for the synthesis.

References

-

AMERICAN ELEMENTS®. Lead(II) Tetrafluoroborate. Available at: [Link]

-

PubChem. Lead fluoroborate | Pb(BF4)2 | CID 12598180. National Center for Biotechnology Information. Available at: [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - Tetrafluoroboric acid, ca 50% w/w aqueous solution. Available at: [Link]

-

MDPI. Detection Techniques for Lead Ions in Water: A Review. Available at: [Link]

- Google Patents. WO2009061487A1 - Tetrafluoroborate compounds, compositions and related methods of use.

-

Brainly.com. The following series of reactions were carried out: PbCO₃(s) + 2HNO₃(aq) →. Available at: [Link]

-

Positive Physics. Stoichiometry with Gases & Solutions Practice Questions. Available at: [Link]

-

Lab Alley. SAFETY DATA SHEET - Tetrafluoroboric Acid. Available at: [Link]

-

NIOSH | CDC. LEAD BY FIELD PORTABLE XRF 7702. Available at: [Link]

-

ACS Publications. Design of Low-Reactivity Halogen-Free Protic Ionic Liquids with Mechanically Robust Interfaces to Achieve Ultralow Wear. Available at: [Link]

-

Quora. What is the mass of lead (ii) tetraoxosulphate (vi) formed when 0.01 mole of tetraoxic acid reacts with lead (II) chlorine. Available at: [Link]

-

YouTube. How to Write the Formula for Lead (II) carbonate. Available at: [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Lead fluoroborate | Pb(BF4)2 | CID 12598180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ess.honeywell.com [ess.honeywell.com]

- 4. brainly.com [brainly.com]

- 5. Stoichiometry with Gases & Solutions Practice Questions - Stoichiometry with DA: Molarity & Mass - Positive Physics [positivephysics.org]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. Lead(II) tetrafluoroborate 50wt. water 13814-96-5 [sigmaaldrich.com]

- 8. Detection Techniques for Lead Ions in Water: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdc.gov [cdc.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. media.laballey.com [media.laballey.com]

- 13. chemicalbook.com [chemicalbook.com]

The Intricate Dance of Lead(II) and Crown Ethers: A Deep Dive into the Crystal Structure of Lead(II) Tetrafluoroborate Complexes

This technical guide provides an in-depth exploration of the synthesis, crystal structure, and coordination chemistry of Lead(II) tetrafluoroborate complexes with crown ethers. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the nuanced interplay between the lead(II) cation, the flexible crown ether macrocycle, and the tetrafluoroborate anion, supported by crystallographic evidence and detailed experimental protocols.

Introduction: The Significance of Lead(II)-Crown Ether Complexes

The study of lead(II) complexes with macrocyclic ligands such as crown ethers is of significant interest due to the unique stereochemical activity of the lead(II) ion's valence shell electron pair. This lone pair can influence the coordination geometry of the resulting complex, leading to a diverse range of fascinating and sometimes unpredictable structures. Crown ethers, with their flexible cavities lined with donor oxygen atoms, are exceptional hosts for a variety of metal cations.[1] The size of the crown ether cavity and the nature of the counter-ion play a crucial role in determining the final structure and stability of the complex.

Lead(II) tetrafluoroborate is a common starting material in the synthesis of lead(II) complexes. While the tetrafluoroborate anion (BF₄⁻) is often considered weakly coordinating, studies have shown its versatile role in the solid state, acting as a simple counter-anion, a monodentate ligand, a bidentate chelating ligand, or even a bridging ligand between metal centers.[2][3] This guide will delve into the specific structural outcomes of reacting lead(II) tetrafluoroborate with various crown ethers, with a focus on the crystallographically determined structures. The primary analytical technique for elucidating these complex solid-state structures is single-crystal X-ray diffraction.[4][5]

Synthesis and Crystallization: A Methodical Approach

The synthesis of Lead(II) tetrafluoroborate complexes with crown ethers is typically achieved through the direct reaction of the lead salt and the desired crown ether in a suitable solvent or solvent mixture. The choice of solvent is critical as it can influence the solubility of the reactants and the quality of the resulting crystals. A common solvent system is a mixture of water and acetonitrile, which helps to dissolve both the inorganic salt and the organic crown ether.[2]

General Synthetic Workflow

The following diagram outlines a typical workflow for the synthesis and crystallization of a Lead(II) tetrafluoroborate-crown ether complex.

Caption: General workflow for synthesis and characterization.

Detailed Experimental Protocol: Synthesis of [{Pb(18-crown-6)(H₂O)(μ₂-BF₄)}₂][BF₄]₂

This protocol is adapted from the synthesis described by Farina et al.[2]

Materials:

-

Lead(II) tetrafluoroborate (50 wt% solution in water)

-

18-crown-6 (1,4,7,10,13,16-hexaoxacyclooctadecane)[1]

-

Acetonitrile (MeCN), analytical grade

-

Diethyl ether

Procedure:

-

In a 50 mL beaker, dissolve 18-crown-6 (0.26 g, 1.0 mmol) in acetonitrile (10 mL).

-

In a separate beaker, carefully add Lead(II) tetrafluoroborate solution (0.76 g of 50 wt% solution, ~1.0 mmol) to a mixture of acetonitrile (5 mL) and water (5 mL).

-

Slowly add the lead(II) tetrafluoroborate solution to the stirring solution of 18-crown-6.

-

Continue stirring the resulting colorless solution for 30 minutes at room temperature.

-

Filter the solution to remove any insoluble impurities.

-

Allow the filtrate to stand for slow evaporation at room temperature. Colorless crystals suitable for X-ray diffraction will form over several days.

-

Alternatively, crystallization can be induced by vapor diffusion of diethyl ether into the acetonitrile solution.

-

Isolate the crystals by decantation of the mother liquor and wash with a small amount of cold diethyl ether.

-

Dry the crystals under a gentle stream of nitrogen.

Self-Validation: The formation of the desired product is confirmed by single-crystal X-ray diffraction, which provides the definitive crystal structure. Infrared (IR) spectroscopy can also be used to identify the coordination of the tetrafluoroborate anions.[2]

Structural Analysis: A Tale of Diverse Coordination Geometries

The reaction of Lead(II) tetrafluoroborate with crown ethers yields a variety of fascinating crystal structures, primarily influenced by the size of the crown ether and the stoichiometry of the reactants.

The Case of 18-Crown-6: A Dinuclear Complex

The reaction of Pb(BF₄)₂ with 18-crown-6 in a water/acetonitrile solution results in the formation of a dinuclear complex, [{Pb(18-crown-6)(H₂O)(μ₂-BF₄)}₂][BF₄]₂.[2] In this structure, each lead(II) center is nine-coordinate.

-

Coordination Environment: Each lead atom is coordinated to all six oxygen atoms of the 18-crown-6 ligand, one water molecule, and two fluorine atoms from two bridging tetrafluoroborate anions.[2]

-

Bridging Tetrafluoroborate: Two tetrafluoroborate anions act as bridging ligands (μ₂-BF₄), linking the two [Pb(18-crown-6)(H₂O)]²⁺ units.

-

Counter-ions: The remaining two tetrafluoroborate anions are present as counter-ions in the crystal lattice and do not directly coordinate to the lead centers.

Caption: Coordination in [{Pb(18-crown-6)(H₂O)(μ₂-BF₄)}₂]²⁺.

The Influence of a Smaller Cavity: 15-Crown-5 Sandwich Complexes

When the smaller 15-crown-5 is used, a different structural motif emerges. The reaction produces a "sandwich" complex with the formula [Pb(15-crown-5)₂][BF₄]₂.[2]

-

Coordination Environment: In this mononuclear complex, the lead(II) center is ten-coordinate, sandwiched between two 15-crown-5 ligands.[2] Each crown ether coordinates to the lead ion through its five oxygen atoms.

-

Non-coordinating Anions: The tetrafluoroborate anions are not coordinated to the lead center and act solely as counter-ions.[2]

Caption: Structure of the [Pb(15-crown-5)₂]²⁺ cation.

Heteroatom-Substituted Crown Ethers: A Shift in Coordination

The introduction of sulfur atoms into the crown ether ring, as in[6]aneO₄S₂, leads to a mononuclear complex [Pb([6]aneO₄S₂)(H₂O)₂(BF₄)][BF₄].[2]

-

Coordination Environment: The lead(II) ion is coordinated to the four oxygen and two sulfur atoms of the macrocycle. The coordination sphere is completed by two water molecules on one side of the macrocycle plane and a chelating (κ²) tetrafluoroborate anion on the other side.[2]

-

Chelating Tetrafluoroborate: One of the tetrafluoroborate anions acts as a bidentate chelating ligand, while the other remains as a counter-ion.[2]

Quantitative Crystallographic Data

The following table summarizes key crystallographic data for selected Lead(II) tetrafluoroborate-crown ether complexes.

| Complex | Crown Ether | Pb(II) Coord. No. | BF₄⁻ Role | Pb-O (crown) Å (Range) | Pb-F (BF₄⁻) Å (Range) | Reference |

| [{Pb(18-crown-6)(H₂O)(μ₂-BF₄)}₂][BF₄]₂ | 18-crown-6 | 9 | Bridging (μ₂) and Counter-ion | 2.71-2.85 | 2.68-2.82 | [2] |

| [Pb(15-crown-5)₂][BF₄]₂ | 15-crown-5 | 10 | Counter-ion only | 2.73-2.88 | N/A | [2] |

| [Pb([6]aneO₄S₂)(H₂O)₂(BF₄)][BF₄] | [6]aneO₄S₂ | 10 | Chelating (κ²) and Counter-ion | 2.68-2.77 | 2.70, 2.89 | [2] |

Conclusion and Future Perspectives

The crystal structures of Lead(II) tetrafluoroborate complexes with crown ethers reveal a rich and varied coordination chemistry. The final structure is a delicate balance between the size of the crown ether cavity, the coordination preferences of the lead(II) ion, and the versatile nature of the tetrafluoroborate anion. The ability of the BF₄⁻ ion to act not just as a counter-ion but also as a coordinating ligand, in both chelating and bridging modes, is a key determinant of the overall solid-state architecture.

For researchers in materials science and supramolecular chemistry, these findings provide a foundational understanding for the rational design of new lead-based materials with tailored structural properties. For professionals in drug development, understanding the coordination of lead is crucial for the design of chelating agents for heavy metal detoxification. The detailed structural insights presented in this guide offer a valuable resource for these endeavors.

References

-

Farina, P., Latter, T., Levason, W., & Reid, G. (2013). Lead(ii) tetrafluoroborate and hexafluorophosphate complexes with crown ethers, mixed O/S- and O/Se-donor macrocycles and unusual [BF4]− and [PF6]− coordination. Dalton Transactions, 42(13), 4714-4723. [Link]

-

Drew, M. G. B., et al. (1992). The Crystal and Molecular Structure of Lead(II) Nitrate : 18-Crown-6. Acta Chemica Scandinavica, 46, 396-399. [Link]

-

ResearchGate. (n.d.). 4-Methylanilinium tetrafluoroborate 18-crown-6 clathrate. Retrieved January 23, 2026, from [Link]

-

The Royal Society of Chemistry. (2022). and Tetraamino- dibenzo[6]crown-6-ether Derivatives: Complexes for Alkali Metal Ions, Redox Potentials. [Link]

-

OUCI. (n.d.). Lead(ii) tetrafluoroborate and hexafluorophosphate complexes with crown ethers, mixed O/S- and O/Se-donor macrocycles a…. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (2023, December 27). 18-Crown-6. [Link]

-

CrystEngComm. (n.d.). Co-crystals of polyhalogenated diaminobenzonitriles with 18-crown-6: effect of fluorine on the stoichiometry and supramolecular structure. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Structure of the lead picrate complexes with 18-membered crown ethers in the crystal state and in organic solvents. Retrieved January 23, 2026, from [Link]

-

ACS Publications. (2021). Insights of the Structure and Luminescence of Mn2+/Sn2+-Containing Crown-Ether Coordination Compounds. Inorganic Chemistry. [Link]

-

Wikipedia. (2023, April 25). Dibenzo-18-crown-6. [Link]

-

ResearchGate. (n.d.). Hexafluorosilicate and tetrafluoroborate coordination to lead(II) di- and tri-imine complexes – Unusual fluoroanion coordination modes. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (2024, January 15). X-ray crystallography. [Link]

-

ResearchGate. (n.d.). Synthesis, crystal structure and characterization of a new tetra-nuclear lead complex: [Pb4(1,2-bdc)4(L)2].2 25H 2O. Retrieved January 23, 2026, from [Link]

-

Dalton Transactions. (2013). Lead(II) tetrafluoroborate and hexafluorophosphate complexes with crown ethers, mixed O/S- and O/Se-donor macrocycles and unusual [BF 4 ]. [Link]

-

ResearchGate. (n.d.). Chemical structures of (a) crown ether ⊃ metal complexes and (b).... Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). Lead fluoroborate. Retrieved January 23, 2026, from [Link]

-

MDPI. (2023). Synthesis and Structures of Lead(II) Complexes with Hydroxy-Substituted Closo-Decaborate Anions. Molecules. [Link]

-

International Journal of Chemical Studies. (2024). X-ray crystallographic investigations of coordination modes in first-row transition metal complexes. [Link]

-

ResearchGate. (n.d.). Structure of the complex [trans-SnF4(H2O)2· (18-crown-6)· 2H2O]. Retrieved January 23, 2026, from [Link]

-

ScienceDirect. (2024). Synthesis of cationic lanthanoid tetraphenylborate crown ether complexes. [Link]

-

ePrints Soton. (2015). Hexafluorosilicate and tetrafluoroborate coordination to lead(II) di- and tri-imine complexes. [Link]

-

PMC - NIH. (n.d.). Direct synthetic routes to functionalised crown ethers. Retrieved January 23, 2026, from [Link]

-

Gsrs. (n.d.). LEAD TETRAFLUOROBORATE. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Crystal structure, properties and phase transitions of morpholinium tetrafluoroborate [C4H10NO][BF4]. Retrieved January 23, 2026, from [Link]

Sources

- 1. 18-Crown-6 - Wikipedia [en.wikipedia.org]

- 2. Lead(ii) tetrafluoroborate and hexafluorophosphate complexes with crown ethers, mixed O/S- and O/Se-donor macrocycles and unusual [BF4]− and [PF6]− coordination - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Lead(ii) tetrafluoroborate and hexafluorophosphate complexes with crown ethers, mixed O/S- and O/Se-donor macrocycles and unusual [BF4]− and [PF6]− coordination - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. chemijournal.com [chemijournal.com]

- 6. mdpi.com [mdpi.com]

Solubility of Lead(II) Tetrafluoroborate: A Comprehensive Technical Guide for Researchers

An In-Depth Technical Guide

Abstract

Lead(II) tetrafluoroborate, Pb(BF₄)₂, is a significant compound in various industrial applications, most notably in electroplating and catalysis.[1][2] Despite its utility, detailed and consolidated data regarding its solubility, particularly in organic solvents, remains sparse in readily accessible literature. This guide provides a deep dive into the known solubility characteristics of Lead(II) tetrafluoroborate in aqueous systems and explores the theoretical and practical considerations for its use in organic media. We address conflicting reports in existing literature and provide a robust, safety-oriented experimental protocol for researchers to determine its solubility in novel solvent systems. This document is intended for chemists, materials scientists, and drug development professionals who require a functional understanding of this compound's solution behavior.

Introduction and Physicochemical Profile

Lead(II) tetrafluoroborate is an inorganic salt that exists as a crystalline powder in its anhydrous form.[1][2] However, it is most commonly supplied and handled as a ~50% (w/w) aqueous solution, which is a clear, colorless, and odorless liquid.[2][3] This commercial availability underscores its significant solubility and stability in water.[1] The tetrafluoroborate anion (BF₄⁻) is known for being a weakly coordinating anion, a property that often imparts high solubility in organic solvents to its associated salts.[4] This characteristic, combined with the properties of the Pb²⁺ cation, creates a unique solubility profile that is critical for its application.

The primary utility of Lead(II) tetrafluoroborate is in electroplating, where it is used to deposit lead or lead-tin alloys for applications such as sound insulators and solder plating.[1] It also serves as a curing agent for epoxy resins and as a catalyst in the production of linear polyesters.[2][5] Understanding its behavior in solution is paramount for optimizing these processes and exploring new applications.

Table 1: Physicochemical Properties of Lead(II) Tetrafluoroborate

| Property | Value | Source(s) |

| Chemical Formula | Pb(BF₄)₂ | [1] |

| Molecular Weight | 380.81 g/mol | [6] |

| CAS Number | 13814-96-5 | [5] |

| Appearance | Crystalline powder (solid); Clear, colorless liquid (~50% aq. solution) | [1][2] |

| Density (of 50% aq. soln) | 1.615 - 1.75 g/mL at 20-25°C | [5][6][7] |

| Stability | The solid is reported to be stable only in an aqueous solution. | [1] |

| Key Applications | Electroplating, epoxy resin curing agent, catalyst. | [1][2][5] |

Aqueous Solubility and Solution Chemistry

Lead(II) tetrafluoroborate is well-recognized for its high solubility in water.[1][5] The commercial 50-62% aqueous solutions are stable under standard storage conditions, indicating that the dissolution process does not lead to immediate, significant decomposition.[8] The dissolution in water can be represented as:

Pb(BF₄)₂(s) → Pb²⁺(aq) + 2 BF₄⁻(aq)

The aqueous solutions are known to be acidic and corrosive to many metals, including aluminum.[1][7] This acidity likely stems from the hydrolysis of the hydrated Pb²⁺ ion.

Addressing Inconsistencies in Reported Data

There are conflicting reports in the literature regarding the stability of Lead(II) tetrafluoroborate in water. Some sources note that it "decomposes in water".[5][7] This statement is likely contextual and may refer to conditions of elevated temperature or extreme pH. Given the widespread use of its stable aqueous solutions, rapid decomposition under normal ambient conditions is unlikely. The statement that the compound is "Only stable in aqueous solution" suggests that the anhydrous solid may be hygroscopic and less stable than its hydrated form in solution.[1] Researchers should be aware of these discrepancies and validate stability under their specific experimental conditions.

Organic Solvent Solubility: A Frontier of Study

A significant gap in the current body of literature is the lack of quantitative solubility data for Lead(II) tetrafluoroborate in organic solvents. The general principle for tetrafluoroborate salts is that their weakly coordinating nature often enhances organic solvent solubility compared to halides or nitrates.[4] However, this must be balanced against the specific properties of the lead cation.

Table 2: Qualitative Solubility and Stability of Lead(II) Tetrafluoroborate

| Solvent | Type | Reported Solubility | Reported Stability | Source(s) |

| Water | Polar Protic | Soluble / High | Stable in solution; some reports of decomposition. | [1][5][7] |

| Alcohol | Polar Protic | No specific data | Reports of decomposition. | [5][7] |

| Ethers, Nitriles | Polar Aprotic | Solvates may exist, implying some solubility. | No specific data | [4] |

Theoretical Considerations

-

Polar Protic Solvents (e.g., Methanol, Ethanol): While these solvents can solvate cations and anions effectively, there are explicit reports that Lead(II) tetrafluoroborate "decomposes in... alcohol".[5][7] This could be due to a reaction between the lead salt and the alcohol, possibly a transesterification-type reaction if any esters are present, or another form of solvolysis. This represents a significant risk and must be experimentally verified before use.

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): These solvents are generally good at solvating cations like Pb²⁺. The large, diffuse nature of the BF₄⁻ anion should also be well-accommodated. It is plausible that Lead(II) tetrafluoroborate exhibits moderate to good solubility in these solvents. The existence of transition metal tetrafluoroborate solvates with nitriles supports this hypothesis.[4]

-

Nonpolar Solvents (e.g., Toluene, Hexanes): Solubility is expected to be extremely low to negligible in nonpolar solvents due to the high ionic character of the salt.

Given the lack of concrete data and the potential for reactivity, any researcher intending to use Lead(II) tetrafluoroborate in an organic or mixed-solvent system must perform preliminary solubility and stability tests.

Experimental Protocol: Isothermal Solubility Determination

The following protocol provides a reliable, self-validating method for determining the solubility of Lead(II) tetrafluoroborate in a given solvent at a constant temperature. This method is adapted from standard procedures for inorganic salts and incorporates critical safety measures.[9]

Causality and Experimental Design

The core principle is to create a saturated solution by adding an excess of the solute to the solvent and allowing the system to reach equilibrium. By analyzing the concentration of the dissolved solute in a filtered aliquot of the supernatant, the solubility can be precisely determined. Using a constant temperature bath is crucial as solubility is highly temperature-dependent. The choice of analytical method (gravimetric vs. spectroscopic) depends on the required precision and available equipment.

Workflow Diagram

Caption: Essential safety protocols for handling Pb(BF₄)₂.

Handling and Spill Procedures

-

Handling: Always handle Lead(II) tetrafluoroborate solutions inside a chemical fume hood. [2]Avoid creating aerosols. [2]Use personal protective equipment at all times, including double gloves, a lab coat, and chemical splash goggles with a face shield. [8]* Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite or sand). Collect the contaminated material into a sealed, labeled hazardous waste container. Do not allow the material to enter drains. [8]* Waste Disposal: All waste containing Lead(II) tetrafluoroborate must be treated as hazardous waste and disposed of according to institutional and governmental regulations. [7]

Conclusion

Lead(II) tetrafluoroborate is a compound of significant industrial value with well-established high solubility in water. However, for researchers and professionals in fields like drug development or advanced materials, the lack of definitive solubility data in organic solvents presents a challenge and an opportunity. The conflicting reports on its stability in common solvents like alcohols necessitate a cautious, empirical approach. The experimental and safety protocols outlined in this guide provide a clear framework for systematically and safely determining the solubility of Lead(II) tetrafluoroborate, enabling its responsible use and the expansion of its applications into new chemical environments.

References

-

Title: Lead fluoroborate | Pb(BF4)2 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Lead(II) Tetrafluoroborate Source: American Elements URL: [Link]

-

Title: Tetrafluoroborate Source: Wikipedia URL: [Link]

-

Title: Lead(II) Tetrafluoroborate (50 w/w aq. soln) Source: Pharmaffiliates URL: [Link]

-

Title: Tetrafluoroboric acid | HBF4 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Determining Solubility of an Unknown Salt at Various Temperatures Source: Fountainhead Press URL: [Link]

-

Title: Solubility and Solubility Product Determination of a Sparingly Soluble Salt: A First-Level Laboratory Experiment Source: Journal of Chemical Education, ACS Publications URL: [Link]

- Title: Tetrafluoroborate compounds, compositions and related methods of use Source: Google Patents URL

Sources

- 1. Lead fluoroborate | Pb(BF4)2 | CID 12598180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ess.honeywell.com [ess.honeywell.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 5. Lead(II) tetrafluoroborate | 13814-96-5 [chemicalbook.com]

- 6. americanelements.com [americanelements.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fountainheadpress.com [fountainheadpress.com]

An In-depth Technical Guide to the Thermal Decomposition Products of Lead(II) Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Lead(II) tetrafluoroborate, Pb(BF₄)₂, is a compound of significant interest in various industrial applications, including electroplating and catalysis.[1] A thorough understanding of its thermal stability and decomposition pathway is paramount for ensuring safe handling, optimizing process conditions, and predicting potential environmental impacts. This technical guide provides a comprehensive overview of the thermal decomposition of Lead(II) tetrafluoroborate, detailing the expected decomposition products, proposing a plausible reaction mechanism, and outlining the analytical methodologies crucial for such investigations. While specific experimental data for the thermal analysis of solid Lead(II) tetrafluoroborate is not extensively available in peer-reviewed literature, this guide synthesizes established chemical principles and draws analogies from related metal tetrafluoroborate compounds to provide a robust and scientifically grounded perspective.

Introduction to Lead(II) Tetrafluoroborate

Lead(II) tetrafluoroborate is a white crystalline solid that is highly soluble in water.[2] It is commercially available, often as a 50 wt. % aqueous solution.[3] The compound serves as a key component in lead electroplating baths, as a curing agent for epoxy resins, and as a catalyst in the production of linear polyesters.[1][3] The tetrafluoroborate anion (BF₄⁻) is known for being a weakly coordinating anion, which contributes to the high solubility and reactivity of the lead salt in various applications.[4]

Despite its utility, the presence of lead necessitates a careful consideration of its toxicological profile and environmental fate.[4] Thermal decomposition represents a critical aspect of its lifecycle, particularly in industrial settings where elevated temperatures may be encountered.

Thermal Decomposition of Lead(II) Tetrafluoroborate: A Mechanistic Insight

Upon heating, Lead(II) tetrafluoroborate undergoes decomposition, yielding a mixture of gaseous and solid products. The primary decomposition products consistently reported are highly toxic fumes of lead, hydrogen fluoride (HF), and boron oxides.[4]

Proposed Decomposition Pathway

The thermal decomposition of Lead(II) tetrafluoroborate is hypothesized to proceed through a multi-step process, initiated by the dissociation of the tetrafluoroborate anion. The overall decomposition can be represented by the following general reaction:

Pb(BF₄)₂(s) → PbF₂(s) + 2BF₃(g)

This initial step is analogous to the decomposition observed for other metal tetrafluoroborates. The driving force for this reaction is the high volatility of boron trifluoride (BF₃), a Lewis acid.

Subsequently, the resulting lead(II) fluoride (PbF₂) can react with any residual moisture present or undergo further decomposition at higher temperatures, potentially leading to the formation of lead oxides. Boron trifluoride will readily react with atmospheric moisture to produce boric acid (H₃BO₃) and hydrofluoric acid (HF).

BF₃(g) + 3H₂O(g) → H₃BO₃(s) + 3HF(g)

At elevated temperatures, boric acid can dehydrate to form various boron oxides, such as diboron trioxide (B₂O₃).

2H₃BO₃(s) → B₂O₃(s) + 3H₂O(g)

Therefore, the "boron oxides" reported as decomposition products are likely the result of these secondary reactions. The "lead" fumes could consist of volatile lead species or particulate lead compounds carried by the gas stream.

Caption: Proposed thermal decomposition pathway of Lead(II) tetrafluoroborate.

Gaseous Decomposition Products

The primary gaseous products expected from the thermal decomposition of Lead(II) tetrafluoroborate are:

-

Boron Trifluoride (BF₃): A colorless, pungent, and highly toxic gas. It is a strong Lewis acid and readily fumes in moist air.

-

Hydrogen Fluoride (HF): A colorless, highly corrosive, and toxic gas with a sharp, irritating odor. It is formed from the reaction of BF₃ with moisture.

Solid Residue

The solid residue remaining after the initial decomposition is expected to be primarily Lead(II) Fluoride (PbF₂) . At higher temperatures, particularly in the presence of oxygen, this may convert to various lead oxides (e.g., PbO, Pb₃O₄). The final solid residue will also likely contain boron oxides (e.g., B₂O₃) from the secondary reactions of BF₃.

Experimental Analysis of Thermal Decomposition

A comprehensive understanding of the thermal decomposition of Lead(II) tetrafluoroborate requires the use of advanced analytical techniques. A coupled Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) system is the most powerful approach for such investigations.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique provides quantitative information about the decomposition temperatures and the mass loss at each stage. For Lead(II) tetrafluoroborate, a TGA curve would be expected to show a significant mass loss corresponding to the release of two moles of BF₃ per mole of Pb(BF₄)₂.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the thermodynamics of chemical reactions and physical changes. A DSC curve for the decomposition of Lead(II) tetrafluoroborate would show endothermic or exothermic peaks corresponding to the energy changes during decomposition.

Evolved Gas Analysis (EGA): Mass Spectrometry (MS) and Fourier Transform Infrared Spectroscopy (FTIR)

Coupling the off-gas from the TGA to a mass spectrometer or an FTIR spectrometer allows for the real-time identification of the gaseous decomposition products.

-

TGA-MS: As the sample is heated in the TGA, the evolved gases are transferred to the MS, which separates and detects ions based on their mass-to-charge ratio. This would allow for the direct detection of BF₃ and HF.

-

TGA-FTIR: The evolved gases are passed through an infrared cell, and an FTIR spectrum is continuously recorded. The characteristic vibrational frequencies of the gaseous products (BF₃ and HF) would be observed, confirming their identity.

Hypothetical Experimental Protocol for Thermal Analysis

The following protocol outlines a self-validating system for the comprehensive analysis of the thermal decomposition of Lead(II) tetrafluoroborate.

Objective: To determine the decomposition temperatures, mass loss, and identify the evolved gaseous products during the thermal decomposition of solid Lead(II) tetrafluoroborate.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) coupled to a Mass Spectrometer (MS) and a Fourier Transform Infrared Spectrometer (FTIR).

-

Differential Scanning Calorimeter (DSC).

Materials:

-

Solid Lead(II) tetrafluoroborate (Pb(BF₄)₂), anhydrous.

-

High-purity nitrogen or argon gas for purging.

Step-by-Step Methodology:

-

Sample Preparation:

-

Handle solid Lead(II) tetrafluoroborate in a controlled, low-humidity environment (e.g., a glovebox) to minimize the adsorption of atmospheric moisture.

-

Accurately weigh 5-10 mg of the sample into a TGA crucible (platinum or alumina).

-

-

TGA-MS/FTIR Analysis:

-

Place the crucible in the TGA furnace.

-

Purge the system with inert gas (e.g., nitrogen at 50 mL/min) for at least 30 minutes to establish an inert atmosphere.

-

Heat the sample from ambient temperature to 800 °C at a controlled heating rate (e.g., 10 °C/min).

-

Continuously monitor the mass loss (TGA), the evolved gases (MS and FTIR), and the sample temperature.

-

Causality: The inert atmosphere is crucial to prevent oxidative side reactions and to study the intrinsic thermal decomposition. The slow heating rate allows for better resolution of distinct decomposition steps.

-

-

DSC Analysis:

-

Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum or gold-plated steel DSC pan.

-

Place the sample pan and a reference pan in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above the final decomposition temperature observed in the TGA, at the same heating rate (10 °C/min).

-

Record the heat flow as a function of temperature.

-

Causality: Hermetically sealed pans are used to contain the sample and any evolved gases, ensuring that the measured heat flow corresponds to the decomposition reaction itself.

-

-

Data Analysis:

-

TGA: Determine the onset and peak decomposition temperatures from the TGA and its derivative (DTG) curves. Quantify the mass loss at each decomposition step and compare it to the theoretical mass loss for the proposed reaction.

-

MS and FTIR: Analyze the mass spectra and infrared spectra of the evolved gases at different temperatures to identify the decomposition products. For MS, monitor the characteristic m/z values for BF₃ and HF. For FTIR, identify the characteristic absorption bands for these gases.

-

DSC: Identify and quantify the endothermic or exothermic peaks associated with the decomposition events.

-

Caption: Experimental workflow for the thermal analysis of Lead(II) tetrafluoroborate.

Quantitative Data Summary (Hypothetical)

Based on the general knowledge of metal tetrafluoroborate decomposition, the following table summarizes the expected quantitative data from a thermal analysis of Lead(II) tetrafluoroborate. Note: These are hypothetical values for illustrative purposes and would need to be confirmed by experimental data.

| Parameter | Expected Value/Observation | Analytical Technique |

| Onset Decomposition Temp. | ~250 - 350 °C | TGA/DSC |

| Peak Decomposition Temp. | ~300 - 400 °C | DTG/DSC |

| Mass Loss | ~35.6% | TGA |

| Decomposition Enthalpy | Endothermic | DSC |

| Primary Gaseous Products | BF₃, HF | MS, FTIR |

| Primary Solid Residue | PbF₂ | XRD (post-analysis) |

Safety Considerations and Implications

The thermal decomposition of Lead(II) tetrafluoroborate poses significant health and safety risks due to the evolution of highly toxic and corrosive gases, namely hydrogen fluoride and boron trifluoride.[4]

-

Inhalation Hazard: Both HF and BF₃ are extremely hazardous upon inhalation, causing severe respiratory irritation and potentially fatal pulmonary edema.

-

Corrosivity: Hydrogen fluoride is highly corrosive to skin, eyes, and mucous membranes.

-

Lead Toxicity: The solid residue and any airborne lead-containing particulates are toxic.

Therefore, all thermal processing of Lead(II) tetrafluoroborate must be conducted in a well-ventilated area, preferably within a fume hood, with appropriate personal protective equipment (PPE), including acid-gas respirators, chemical-resistant gloves, and eye protection.

The formation of these hazardous byproducts has significant implications for industrial processes utilizing Lead(II) tetrafluoroborate at elevated temperatures. Process equipment must be constructed from materials resistant to corrosion by HF and BF₃. Furthermore, any off-gases must be scrubbed to remove these hazardous components before release into the atmosphere.

Conclusion

The thermal decomposition of Lead(II) tetrafluoroborate is a complex process that results in the formation of hazardous gaseous and solid products. While specific, detailed experimental data in the public domain is limited, a scientifically sound decomposition pathway can be proposed based on the established chemistry of metal tetrafluoroborates. The primary decomposition reaction involves the release of boron trifluoride gas, leaving behind a solid residue of lead(II) fluoride. Secondary reactions with moisture lead to the formation of hydrogen fluoride and boron oxides. A thorough understanding of this decomposition behavior, obtainable through rigorous thermal analysis techniques such as TGA-MS/FTIR and DSC, is essential for the safe and effective use of Lead(II) tetrafluoroborate in research and industrial applications.

References

-

PubChem. (n.d.). Lead fluoroborate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Lithium-ion battery. Retrieved from [Link]

-

PubChem. (n.d.). Lead fluoroborate | Pb(BF4)2 | CID 12598180. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal decomposition and kinetic parameters of black powder reaction. Retrieved from [Link]

- Valluri, S. K. (2021).

- Liu, J., et al. (2025). Mechanistic insights into pyrolysis temperature-dependent lead (Pb) stabilization in phytoremediation residue-derived biochar. Frontiers in Environmental Science.

- Google Patents. (n.d.). WO2009061487A1 - Tetrafluoroborate compounds, compositions and related methods of use.

-

TA Instruments. (n.d.). Thermal Degradation and Evolved Gas Analysis of Lithium-Ion Battery Cathode Materials at Different States of Charge. Retrieved from [Link]

-

OSTI.gov. (2024). TATB Thermal Decomposition: An Improved Kinetic Model for Explosive Safety Analysis. Retrieved from [Link]

-

MDPI. (n.d.). Heavy Metals in Pyrolysis of Contaminated Wastes: Phase Distribution and Leaching Behaviour. Retrieved from [Link]

-

American Elements. (n.d.). Lead(II) Tetrafluoroborate. Retrieved from [Link]

-

Wikipedia. (2023). Lithium tetrafluoroborate. Retrieved from [Link]

-

National Institute of Standards and Technology. (2021). TGA Decomposition Kinetics of 1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate and the Thermal Effects of Contaminants. Retrieved from [Link]

- Journal of Materials Chemistry A. (n.d.). Confined pyrolysis of metal–organic frameworks to N-doped hierarchical carbon for non-radical dominated advanced oxidation processes. Royal Society of Chemistry.

-

Digital Commons @ Cal Poly. (2025). Thermal Modeling Techniques for Additively Manufactured Porous Metals. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Purification, Crystal Growth and Characterization of Lead Iodide (PbI2) Purified by a Low-Temperature Technique. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Conductivity of Metal Powder and Consolidated Material Fabricated via Selective Laser Melting. Retrieved from [Link]

-

MDPI. (2021). Investigation of the Relationship between Morphology and Thermal Conductivity of Powder Metallurgically Prepared Aluminium Foams. Retrieved from [Link]

- Google Patents. (n.d.). US20070097598A1 - Direct process for the manufacture of tetraalkylammonium tetrafluoroborate-containing electrolyte compositions.

- Google Patents. (n.d.). US7563920B2 - Methods for preparing 2-methoxyisobutylisonitrile and tetrakis(2-methoxyisobutylisonitrile)copper(I) tetrafluoroborate.

Sources

An In-Depth Technical Guide to the 19F NMR Spectroscopic Analysis of Lead(II) Tetrafluoroborate Solutions

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on the Scope of this Guide

This guide is intended to serve as a comprehensive technical resource for researchers employing 19F Nuclear Magnetic Resonance (NMR) spectroscopy to study the solution chemistry of Lead(II) tetrafluoroborate. As a Senior Application Scientist, my goal is to provide not just a procedural outline, but a deep dive into the causality behind experimental choices and the logic of spectral interpretation. The 19F nucleus is a remarkably sensitive probe of its local chemical environment, making it an invaluable tool for speciating fluorine-containing compounds in solution.[1][2]

However, it is crucial to address a significant challenge in this specific area of study: a scarcity of publicly available, peer-reviewed data on the characteristic 19F NMR signatures (chemical shifts and, critically, 207Pb-19F coupling constants) of lead(II)-fluoride complexes ([PbF(H₂O)n]⁺, PbF₂(aq), etc.) in solution. Consequently, this guide will thoroughly equip you with the foundational knowledge, experimental protocols, and data analysis strategies required to approach this research problem. It will empower you to interpret the well-understood signals of the tetrafluoroborate anion and its hydrolysis products, and to identify the spectral evidence for the formation of lead-fluoride species. The precise characterization of these latter species will likely be a novel contribution of your own research.

The Unique Potential of 19F NMR for Studying Lead(II) Tetrafluoroborate Solutions

Lead(II) tetrafluoroborate, Pb(BF₄)₂, is a salt that presents a complex and dynamic equilibrium in solution. The primary species are the Lead(II) cation, Pb²⁺, and the tetrafluoroborate anion, BF₄⁻. However, a cascade of subsequent reactions can and do occur, including:

-

Hydrolysis of the Tetrafluoroborate Anion: The BF₄⁻ anion can undergo stepwise hydrolysis to form species such as hydroxotrifluoroborate, [BF₃(OH)]⁻.

-

Fluoride Exchange and Lead Coordination: The BF₄⁻ anion can act as a source of free fluoride ions (F⁻) which can then coordinate with the Pb²⁺ cation to form a series of lead(II)-fluoride complexes.

19F NMR spectroscopy is exceptionally well-suited to unraveling these complex equilibria for several key reasons:

-

High Sensitivity and Natural Abundance: The 19F nucleus has a spin of ½ and is 100% naturally abundant, making it one of the most sensitive nuclei for NMR after ¹H.[1] This allows for the detection of species at relatively low concentrations.

-

Wide Chemical Shift Range: The 19F chemical shift range is vast (spanning over 800 ppm), which provides excellent spectral dispersion.[1] This means that even subtle changes in the electronic environment around a fluorine nucleus will result in a distinct and measurable change in its chemical shift, allowing for the potential resolution of signals from multiple fluorine-containing species in the same solution.[2][3]

-

Spin-Spin Coupling: The interaction between nuclear spins through chemical bonds, known as spin-spin or J-coupling, provides invaluable structural information. In this system, we can expect to observe:

-

¹¹B-¹⁹F and ¹⁰B-¹⁹F Coupling: Providing a characteristic signature for the BF₄⁻ anion.

-

²⁰⁷Pb-¹⁹F Coupling: The definitive proof of the formation of lead-fluoride complexes. The magnitude of this coupling constant would be highly informative about the nature of the Pb-F bond.

-

The Chemistry in the NMR Tube: Expected Equilibria

When Lead(II) tetrafluoroborate is dissolved in a solvent (typically aqueous or a coordinating non-aqueous solvent), a dynamic equilibrium is established. Understanding this is key to interpreting the resulting 19F NMR spectrum.

Caption: Chemical equilibria in a Lead(II) tetrafluoroborate solution.

Experimental Design and Protocol

A self-validating experimental protocol is crucial for obtaining reproducible and trustworthy results. This involves careful sample preparation, adherence to safety protocols, and systematic data acquisition.

Safety First: Handling Lead(II) Tetrafluoroborate

Lead(II) tetrafluoroborate is a toxic substance. It is classified as a substance that may damage fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is harmful if swallowed or inhaled. It is also very toxic to aquatic life with long-lasting effects.[4]

Mandatory Safety Precautions:

-

Always handle Lead(II) tetrafluoroborate in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

-

Avoid inhalation of any dust or aerosols.

-

Prevent contact with skin and eyes.

-

All waste containing lead must be disposed of according to institutional and local environmental regulations for heavy metal waste.

Sample Preparation Protocol

-